molecular formula C7H5Cl3O2S B1295223 2,4-Dichloro-5-methylbenzenesulfonyl chloride CAS No. 28286-86-4

2,4-Dichloro-5-methylbenzenesulfonyl chloride

Cat. No. B1295223
CAS RN: 28286-86-4
M. Wt: 259.5 g/mol
InChI Key: DFBKCDYLPLBSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2,4-Dichloro-5-methylbenzenesulfonyl chloride, is a derivative of benzenesulfonyl chloride with specific substitutions on the benzene ring. It is related to various other chlorinated benzenesulfonyl chlorides and has potential applications in the synthesis of other chemical compounds, including pharmaceuticals, pesticides, and dyes.

Synthesis Analysis

The synthesis of chlorinated benzenesulfonyl chlorides typically involves the chlorosulfonation of chlorinated benzenes. For example, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, can be synthesized from bis(4-amino-2-chlorophenyl) disulfide using the Schiemann reaction, oxychlorination, and nitration . Similarly, 2,4-Dichloro-5-methylbenzenesulfonyl chloride could be synthesized through a chlorosulfonation reaction of the corresponding chlorinated toluene derivative.

Molecular Structure Analysis

The molecular structure of chlorinated benzenesulfonyl chlorides is characterized by a planar benzene ring with substituents that can influence the reactivity and physical properties of the molecule. For instance, the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride has been determined by X-ray diffraction, showing a planar benzene ring with a dihedral angle between the benzene ring and the sulfonyl chloride group . This structural information is crucial for understanding the reactivity and interactions of the molecule.

Chemical Reactions Analysis

Chlorinated benzenesulfonyl chlorides are reactive intermediates that can undergo various chemical reactions. They can react with amines to form sulfonamides, as seen in the reaction of 2-formylbenzenesulfonyl chloride with primary amines . The reactivity of free chlorine constituents like Cl₂ and Cl₂O toward aromatic ethers has been assessed, indicating that the structure of the organic compound influences its susceptibility to chlorination . These reactions are important for the synthesis of a wide range of chemical products.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzenesulfonyl chlorides are influenced by their molecular structure. Electron diffraction and quantum-chemical studies provide insights into the bond lengths, angles, and conformations of these molecules . For example, the molecular structure of 2-methylbenzenesulfochloride has been studied, revealing specific bond lengths and angles that define its geometry . These properties are essential for predicting the behavior of the compound in different environments and for its application in chemical syntheses.

Scientific Research Applications

Chemical Derivatives and Potential Applications

2,4-Dichloro-5-methylbenzenesulfonyl chloride can be transformed into various derivatives through chemical reactions. For instance, it can be converted into substituted benzenesulfonyl chlorides, which are of interest as potential herbicides (Cremlyn & Cronje, 1979). These derivatives can be further reacted with nucleophilic reagents to form different compounds, indicating their utility in diverse chemical synthesis processes.

Synthesis of Key Intermediates for Pesticides

This chemical also plays a role in the synthesis of intermediates used in the production of pesticides. For example, a variant of this compound, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, is used in synthesizing key intermediates for the preparation of certain herbicides (Xiao-hua Du et al., 2005).

Production of High-Purity Compounds

In another study, a method was developed to prepare 4-(methylsulfonyl)benzoic acid from a related compound, 4-methylbenzenesulfonyl chloride. This process achieves a high purity of over 98% and is considered environmentally friendly, suitable for large-scale production (H. Yin, 2002).

Synthesis of Sterically Hindered Organic Molecules

A study synthesized two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, demonstrating their use in creating sterically hindered organic molecules. These molecules have potential applications in various chemical processes due to their unique molecular and electronic structures (Rublova et al., 2017).

Solvent-Dependent Radical Bromination

2,4-Dichloro-5-methylbenzenesulfonyl chloride is involved in solvent-dependent radical bromination processes, indicating its utility in creating diverse chemical compounds. This process has implications for the synthesis of various pharmaceutical agents (Quartara et al., 2006).

Safety And Hazards

While specific safety and hazard information for “2,4-Dichloro-5-methylbenzenesulfonyl chloride” is not available, it’s important to handle all chemical compounds with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance .

Future Directions

The future directions for “2,4-Dichloro-5-methylbenzenesulfonyl chloride” are not clear as it would depend on the context of its use. It could potentially be used in various chemical reactions as a sulfonyl chloride reagent .

properties

IUPAC Name

2,4-dichloro-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBKCDYLPLBSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182536
Record name 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-methylbenzenesulfonyl chloride

CAS RN

28286-86-4
Record name 2,4-Dichloro-5-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28286-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28286-86-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5-methylbenzene-1-sulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-methylbenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-methylbenzenesulfonyl chloride
Reactant of Route 3
2,4-Dichloro-5-methylbenzenesulfonyl chloride
Reactant of Route 4
2,4-Dichloro-5-methylbenzenesulfonyl chloride
Reactant of Route 5
2,4-Dichloro-5-methylbenzenesulfonyl chloride
Reactant of Route 6
2,4-Dichloro-5-methylbenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.